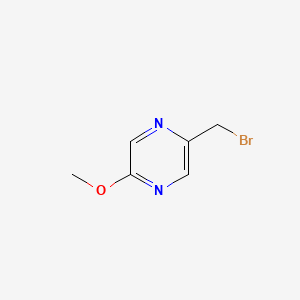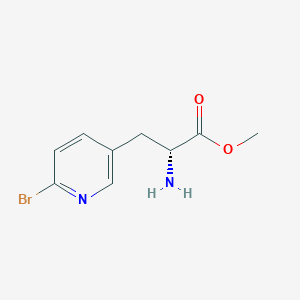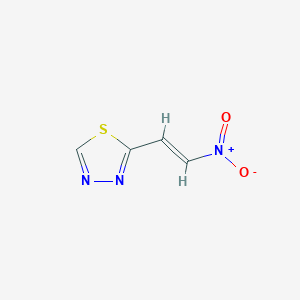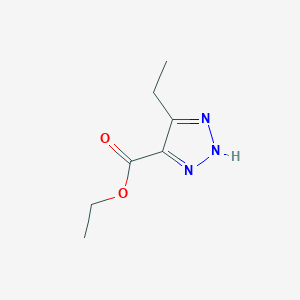![molecular formula C7H12N2S B13106287 1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl- CAS No. 642075-20-5](/img/structure/B13106287.png)
1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl- is a heterocyclic organic compound that features an imidazole ring substituted with an ethylthio methyl group and a methyl group. Imidazoles are an important class of compounds due to their presence in various biological systems and their utility in pharmaceuticals, agrochemicals, and other industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve the use of bifunctional catalysts such as molybdenum oxide/silica. These catalysts facilitate the condensation-oxidation sequence necessary for the formation of the imidazole ring .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl- undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazoles.
Substitution: The methyl and ethylthio groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the imidazole ring .
Aplicaciones Científicas De Investigación
1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Imidazole derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: This compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other functional materials
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
1H-Imidazole, 2-methyl-: This compound has a similar imidazole ring structure but lacks the ethylthio group.
1H-Imidazole, 2-ethyl-4-methyl-: This compound features an additional ethyl group on the imidazole ring.
2-(1H-Imidazol-1-yl)ethanol: This compound has a hydroxyl group attached to the ethyl chain.
Uniqueness: 1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl- is unique due to the presence of both a methyl and an ethylthio group on the imidazole ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
642075-20-5 |
|---|---|
Fórmula molecular |
C7H12N2S |
Peso molecular |
156.25 g/mol |
Nombre IUPAC |
2-(ethylsulfanylmethyl)-1-methylimidazole |
InChI |
InChI=1S/C7H12N2S/c1-3-10-6-7-8-4-5-9(7)2/h4-5H,3,6H2,1-2H3 |
Clave InChI |
ZQBRKJCNJPJIGO-UHFFFAOYSA-N |
SMILES canónico |
CCSCC1=NC=CN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




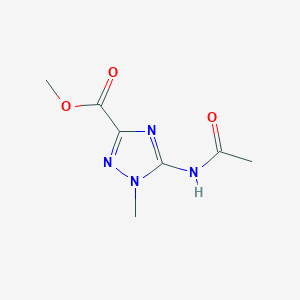
![7-Hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13106221.png)
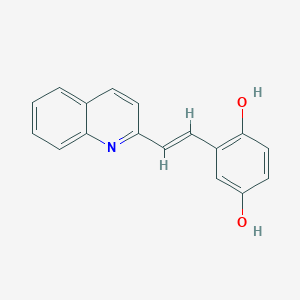
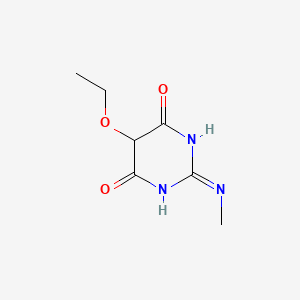

![Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13106263.png)
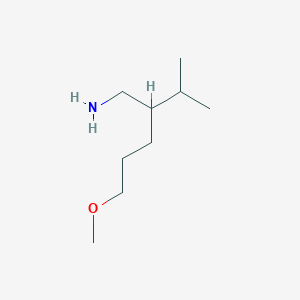
![3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106278.png)
